molecular formula C6H8O2S B6168896 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2166640-77-1

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6168896
CAS No.: 2166640-77-1
M. Wt: 144.19 g/mol
InChI Key: DXOVQIIFFSGPKZ-UHFFFAOYSA-N
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Description

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic sulfur-containing organic compound. It is characterized by a unique structure where a sulfur atom is integrated into a bicyclic framework, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents under high-temperature conditions to form the bicyclic structure. The carboxylic acid group is then introduced through subsequent reactions, such as oxidation or carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated derivatives of the bicyclic compound.

Scientific Research Applications

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the bicyclic structure can form strong interactions with metal ions and other electrophilic species, influencing various biochemical pathways. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-thiabicyclo[3.1.0]hexane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    3-thiabicyclo[3.1.0]hexane-1-ol: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and reactivity.

    3-thiabicyclo[3.1.0]hexane-1-aldehyde: Contains an aldehyde group, which can undergo different types of reactions compared to the carboxylic acid.

Uniqueness

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both a bicyclic sulfur-containing structure and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2166640-77-1

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)

InChI Key

DXOVQIIFFSGPKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CSC2)C(=O)O

Purity

95

Origin of Product

United States

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